2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE
Description
This compound is a pyrimidine derivative featuring a 4-amino-6-oxo-1,6-dihydropyrimidine core linked via a sulfanyl group to an acetamide moiety substituted with a 2-naphthyl group (C₁₆H₁₄N₄O₂S; MW 326.37 g/mol). Synthesis typically involves S-alkylation of pyrimidine thiol derivatives with halogenated acetamides under basic conditions .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-13-8-14(21)20-16(19-13)23-9-15(22)18-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,18,22)(H3,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNJEUPGNOEURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-naphthylacetyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have shown that they can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for cancer cell growth.
Case Study: In Vitro Studies
In a study examining the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, it was found that compounds similar to 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE significantly reduced cell viability in breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cancer types .
Antiviral Properties
Pyrimidine derivatives have also been investigated for their antiviral activities. Some studies suggest that they can inhibit viral replication by interfering with viral polymerases or other essential enzymes.
Case Study: Antiviral Screening
In a screening of various pyrimidine compounds against influenza virus, certain derivatives demonstrated effective inhibition of viral replication in vitro. The mechanism of action involved targeting the viral RNA polymerase, leading to decreased viral load .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, pyrimidine derivatives have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of certain chemotherapeutic agents.
Case Study: DPD Inhibition
A study focusing on DPD inhibitors highlighted that modifications in the pyrimidine structure could enhance binding affinity and selectivity towards the enzyme. This suggests that this compound could be a candidate for further development as a DPD inhibitor .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanyl group may play a crucial role in binding interactions, while the naphthyl group can enhance the compound’s affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s analogs differ primarily in the substituent on the acetamide’s aryl group and modifications to the pyrimidine ring. These variations influence electronic properties, solubility, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Impact of Substituents on Properties
The planar aromatic system may improve binding to hydrophobic enzyme pockets via π-stacking.
- The ethoxy group improves solubility via polar interactions but may reduce binding affinity compared to hydrophobic substituents.
- Chlorine enhances lipophilicity and may participate in halogen bonding with target proteins.
- The N-hydroxy group enables chelation of metal ions (e.g., Zn²⁺ in CA), making it suitable for metalloenzyme inhibition.
Heterocyclic Substituents () :
- Thiazole, oxadiazole, or indole groups introduce additional hydrogen-bonding or π-interaction sites, improving target specificity.
Biological Activity
Overview
The compound 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-naphthyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a pyrimidine ring and a naphthylacetamide group, suggest various biological activities, particularly in cancer therapy and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : C18H16N4O2S
- Molar Mass : 360.41408 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways. This interaction can lead to various effects, including:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, promoting apoptosis in cancer cells.
- Modulation of Immune Responses : By affecting signaling pathways, it may enhance or suppress immune functions.
Biological Activity
Recent studies have highlighted the compound's potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. Inhibiting HO-1 can lead to increased sensitivity of cancer cells to chemotherapy.
Table 1: Inhibitory Activity Against HO-1
| Compound | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| 2-Naphthylacetamide | <8 | U87MG (Glioblastoma) | Significant anticancer activity observed |
| Compound 7l | 5 | DU145 (Prostate) | Reduces invasivity through HO-1 modulation |
| Compound 7i | 3 | A549 (Lung) | Effective in reducing cell viability |
Case Studies
- Anticancer Activity : In a study evaluating various acetamide derivatives, the compound demonstrated significant anticancer properties against glioblastoma cells (U87MG). The mechanism involved the modulation of HO-1 expression levels, leading to reduced invasiveness and enhanced apoptosis in tumor cells .
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on HO-1 using rat spleen microsomal fractions. Results indicated that it effectively inhibited HO-1 activity with an IC50 value less than 8 μM, suggesting strong potential for therapeutic applications in cancer treatment .
- Structure-Activity Relationship (SAR) : The modification of the central connecting chain in related compounds significantly influenced their inhibitory potency against HO-1. This highlights the importance of structural configuration in enhancing biological activity .
Q & A
What are the critical considerations for designing a synthetic route for this compound?
Category: Basic Experimental Design
Answer:
The synthesis of this compound requires careful planning of the pyrimidinyl-sulfanyl-acetamide scaffold. Key steps include:
Pyrimidine Ring Formation: Use 4-amino-6-hydroxypyrimidine as a precursor, optimizing conditions (e.g., pH, temperature) to stabilize the oxo group during reactions .
Sulfanyl Linkage: Introduce the sulfanyl group via nucleophilic substitution or thiol-ene coupling. Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Naphthyl-Acetamide Conjugation: Couple the sulfanyl-pyrimidine moiety to 2-naphthylacetamide using carbodiimide-mediated amidation (e.g., EDCl/HOBt) to preserve stereochemical integrity.
Purification: Use gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (ethyl acetate) to achieve >95% purity .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58 | |
| Sulfanyl Addition | Thiol, DMF, 60°C | ~70 |
How can conflicting spectral data (e.g., NMR, MS) be resolved during characterization?
Category: Advanced Data Contradiction Analysis
Answer:
Discrepancies in spectral data often arise from tautomerism (e.g., keto-enol equilibria in the pyrimidinone ring) or solvent-dependent shifts. To resolve:
Dynamic NMR Studies: Conduct variable-temperature ¹H NMR (e.g., 25–80°C in DMSO-d₆) to observe tautomeric shifts and assign peaks accurately .
High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion clusters (e.g., [M+H]⁺, [M+Na]⁺) to validate stoichiometry and rule out adducts .
Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms .
What methodologies are recommended for assessing environmental stability and degradation pathways?
Category: Advanced Environmental Impact
Answer:
To evaluate environmental fate:
Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC-UV. Pyrimidinyl-sulfanyl bonds are prone to alkaline hydrolysis .
Photolytic Studies: Expose to UV-Vis light (λ = 254–365 nm) and analyze photoproducts using LC-MS/MS. The naphthyl group may undergo ring-opening under prolonged UV exposure .
Biotic Degradation: Use soil microcosms or activated sludge systems to assess microbial metabolism. Track metabolites (e.g., sulfonic acid derivatives) via high-resolution orbitrap MS .
How can researchers optimize reaction yields for large-scale synthesis?
Category: Advanced Process Optimization
Answer:
Key strategies include:
Catalytic Systems: Replace stoichiometric bases (e.g., Na₂CO₃) with catalytic DMAP or DBU to reduce byproducts .
Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency. DMF enhances sulfanyl group reactivity but may require post-reaction dialysis .
In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| CH₂Cl₂ | 8.9 | 58 |
| THF | 7.5 | 42 |
What advanced analytical techniques are critical for confirming structural integrity?
Category: Basic Characterization
Answer:
Multidimensional NMR: Combine ¹H-¹³C HSQC and HMBC to resolve overlapping signals in the naphthyl and pyrimidinyl regions .
X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), determine absolute configuration and hydrogen-bonding networks .
Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values to confirm purity .
How can computational modeling predict biological activity or binding modes?
Category: Advanced Application Design
Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydrofolate reductase). The pyrimidinyl-sulfanyl group may act as a hydrogen-bond acceptor .
QSAR Studies: Corrogate substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) on bioactivity using Hammett σ constants .
MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Category: Advanced Data Analysis
Answer:
Adduct Formation: Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) dominate in ESI-MS. Use ammonium acetate buffers to suppress adducts .
In-Source Fragmentation: High ESI voltages may cleave the sulfanyl bond. Optimize ionization energy to <30 eV .
Isotopic Patterns: Bromine or sulfur isotopes (³²S → ³⁴S) can complicate HRMS interpretation. Use isotopic abundance calculators (e.g., ChemCalc) for deconvolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
